(2-Bromo-1-cyclobutoxyethyl)benzene
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Overview
Description
(2-Bromo-1-cyclobutoxyethyl)benzene is an organic compound with the molecular formula C12H15BrO. It consists of a benzene ring substituted with a 2-bromo-1-cyclobutoxyethyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-cyclobutoxyethyl)benzene typically involves the reaction of benzene with 2-bromo-1-cyclobutoxyethanol under specific conditions. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the 2-bromo-1-cyclobutoxyethyl group. This reaction often requires a catalyst, such as aluminum chloride (AlCl3), to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-cyclobutoxyethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The cyclobutoxyethyl group can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
(2-Bromo-1-cyclobutoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of benzene derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromo-1-cyclobutoxyethyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophilic bromine cation to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted benzene product .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-cyclobutoxybenzene
- 1-Bromo-4-(2,2-diethoxyethoxy)benzene
- (2-Bromoethyl)benzene
Uniqueness
(2-Bromo-1-cyclobutoxyethyl)benzene is unique due to its specific substitution pattern and the presence of the cyclobutoxyethyl group. This structural feature imparts distinct chemical properties and reactivity compared to other benzene derivatives. Its unique structure makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
(2-bromo-1-cyclobutyloxyethyl)benzene |
InChI |
InChI=1S/C12H15BrO/c13-9-12(14-11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
InChI Key |
HWYWKKUPTYZVCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(CBr)C2=CC=CC=C2 |
Origin of Product |
United States |
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